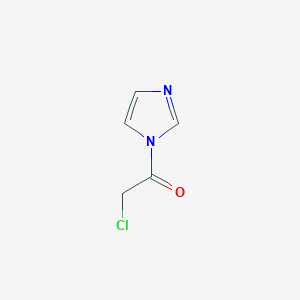

2-Chloro-1-(1H-imidazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-imidazol-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLCLDYWGGLULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Pathways

Direct Alkylation of Imidazole (B134444) Derivatives with Haloacetyl Halides

The most direct and commonly employed method for the synthesis of 2-Chloro-1-(1H-imidazol-1-yl)ethanone is the N-acylation of imidazole with chloroacetyl chloride. This reaction leverages the nucleophilic character of the imidazole ring to attack the electrophilic carbonyl carbon of the haloacetyl halide.

Nucleophilic Substitution Strategies at the Imidazole Nitrogen

The fundamental chemistry underpinning this synthetic approach is a nucleophilic acyl substitution reaction. Imidazole possesses two nitrogen atoms, but the N1 (pyrrole-type) nitrogen is significantly more nucleophilic than the N3 (pyridine-type) nitrogen. This is because the lone pair of electrons on the N1 nitrogen is part of the aromatic sextet, making it more available for bonding. evitachem.com Consequently, the reaction with an electrophile like chloroacetyl chloride preferentially occurs at the N1 position.

The mechanism is analogous to an SN2-type reaction where the imidazole nitrogen atom attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the N-chloroacetyl imidazole intermediate. evitachem.com

Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Catalysis

The efficiency and yield of the direct N-acylation are highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and catalysis is crucial to maximize the formation of the desired product and minimize side reactions.

Solvent Effects: The choice of solvent plays a critical role in the reaction. Due to the hydrolytic sensitivity of both chloroacetyl chloride and the product, anhydrous conditions are essential. evitachem.com Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are effective as they can dissolve imidazole and its salts, thereby facilitating the reaction. However, DMF can present challenges during the workup process due to its high boiling point. Dichloromethane (DCM) and toluene (B28343) are often preferred due to their lower boiling points and reduced potential for side reactions. evitachem.com

Interactive Data Table: Solvent Effects on Yield

| Solvent | Typical Yield Range (%) | Key Considerations |

| Dichloromethane (DCM) | 65-85 | Lower boiling point, easier workup. |

| Acetonitrile (MeCN) | 70-88 | Good solubility for reactants. |

| Dimethylformamide (DMF) | Variable | High boiling point, potential for impurities. |

| Toluene | Variable | Lower polarity, may require a co-solvent or catalyst. |

Temperature Regimes: Temperature control is a critical parameter in this synthesis. The reaction is typically conducted at low temperatures, generally between 0-5°C. evitachem.com This is to suppress potential side reactions such as bis-alkylation (diacylation) where a second molecule of chloroacetyl chloride reacts with the product. Lower temperatures also help to prevent the hydrolysis of the acid-sensitive chloroacetyl moiety. evitachem.com

Catalysis: The N-acylation can be facilitated by the use of catalysts. Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), can activate the carbonyl group of chloroacetyl chloride, making it more susceptible to nucleophilic attack by imidazole. The use of these catalysts, however, necessitates strict anhydrous conditions to prevent their hydrolysis. evitachem.com Phase-transfer catalysts (PTCs) have also been employed to enhance the reaction rate and yield under milder conditions.

Regioselectivity Control in Imidazole Functionalization

Controlling the regioselectivity of the acylation is paramount to ensure the formation of the desired N1-substituted product. The inherent difference in nucleophilicity between the N1 and N3 nitrogens of the imidazole ring is the primary factor driving the N1-selectivity.

Furthermore, the use of asymmetrical electrophiles like chloroacetyl chloride ensures that only a single regioisomer is formed. evitachem.com To further control regioselectivity and prevent reactions at other positions on the imidazole ring, especially in substituted imidazoles, the use of protecting groups can be a valuable strategy. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to direct arylation, and this principle can be extended to control the regioselectivity of N-alkylation and N-acylation reactions.

Alternative Synthetic Routes and Precursor Transformations

While direct acylation is the most common approach, alternative synthetic strategies have been developed to access this compound, often to overcome specific challenges or to utilize different starting materials.

Approaches Involving Chloroacetylation of Imidazole Precursors

An alternative to the direct acylation of imidazole is the use of a modified imidazole precursor. One such approach involves the use of N-silylated imidazoles, such as N-(trimethylsilyl)imidazole. The silyl (B83357) group can activate the imidazole ring and can be easily removed after the chloroacetylation step. This method can sometimes offer advantages in terms of solubility and reactivity.

Another strategy involves the in-situ generation of a more reactive imidazole species. For example, the reaction can be carried out in the presence of a strong base to deprotonate the imidazole, forming the imidazolide (B1226674) anion, which is a more potent nucleophile.

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and related N-acylimidazoles, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of N-acylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. This technique can also reduce the amount of solvent required, making the process more environmentally benign.

Ultrasound-Assisted Synthesis: Sonication is another green technique that has been applied to the synthesis of imidazole derivatives. The use of ultrasound can enhance the reaction rate by promoting mass transfer and creating localized "hot spots" of high temperature and pressure. This can lead to improved yields and shorter reaction times, often under milder conditions.

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is a powerful tool in green chemistry. It allows for reactions between reactants in different phases (e.g., a solid and a liquid) by using a catalyst to shuttle one reactant into the other phase. This can eliminate the need for harsh solvents and can often be performed under milder conditions with improved yields.

Interactive Data Table: Green Synthesis Approaches

| Technique | Key Advantages |

| Microwave-Assisted | Faster reaction times, higher yields, reduced solvent usage. |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, improved yields. |

| Phase-Transfer Catalysis | Avoids harsh solvents, milder reaction conditions, improved efficiency. |

Scale-Up Considerations and Industrial Synthesis Methodologies

The primary and most established industrial method for synthesizing this compound involves the N-acylation of imidazole with chloroacetyl chloride. This reaction is valued for its directness and relatively high yields. However, scaling up this process introduces several critical factors that must be meticulously managed.

A significant challenge in the large-scale production of this compound is the management of the highly exothermic nature of the reaction between imidazole and chloroacetyl chloride. In large reactors, inefficient heat dissipation can lead to temperature spikes, which may trigger side reactions and the formation of impurities. Therefore, robust cooling systems and controlled addition of reagents are paramount for maintaining optimal reaction temperatures.

The selection of an appropriate solvent is another crucial aspect of the industrial synthesis. While polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are effective in solubilizing the reactants, their use on an industrial scale has both advantages and disadvantages. evitachem.com DMF, for instance, can pose challenges during product workup due to its high boiling point. evitachem.com The hydrolytic sensitivity of both the starting materials and the final product also demands stringent anhydrous conditions to prevent yield loss and impurity formation. evitachem.com

The purification of this compound on an industrial scale is typically achieved through crystallization or distillation. google.com The choice of method depends on the purity requirements and the physical properties of the compound and any impurities present.

Below are interactive data tables summarizing key research findings and comparing different synthetic methodologies for the production of this compound and related compounds.

Table 1: Comparison of Solvents for the Synthesis of this compound

| Solvent | Key Advantages | Key Disadvantages | Typical Yield (%) |

| Acetonitrile | Good solubility of reactants, lower boiling point for easier removal. | Can be more expensive than other solvents. | 85-95 |

| Dimethylformamide (DMF) | Excellent solubility of reactants. | High boiling point makes removal difficult, potential for side reactions. evitachem.com | 80-90 |

| Dichloromethane | Good solvent for many organic reactions, easy to remove. | Environmental and health concerns. | 75-85 |

Table 2: Industrial Synthesis Methodologies for Imidazole Derivatives

| Methodology | Key Process Parameters | Advantages | Challenges |

| Batch Synthesis | Temperature: 0-25°C, Pressure: Atmospheric, Catalyst: Lewis acids (optional) evitachem.com | Well-established, suitable for various production scales. | Potential for thermal runaway, challenges in maintaining homogeneity. |

| Continuous Flow Synthesis | Optimized residence time, precise temperature and mixing control. | Enhanced safety, improved heat and mass transfer, higher throughput, potential for automation. researchgate.net | Higher initial investment, potential for clogging. researchgate.net |

Table 3: Purification Techniques for N-Acylimidazoles

| Technique | Principle | Applicability |

| Crystallization | Difference in solubility between the product and impurities at different temperatures. google.com | High-purity product, suitable for solid compounds. |

| Distillation | Difference in boiling points between the product and impurities. google.com | Suitable for liquid products or those with sufficient thermal stability. |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Electrophilic Nature of the Alpha-Halo Ketone Moietynih.govmdpi.com

The alpha-halo ketone is a classic bifunctional electrophile, featuring two adjacent electron-deficient centers that are susceptible to nucleophilic attack. mdpi.com The strong electron-withdrawing inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond. This increases the partial positive charge on the α-carbon, making it a highly reactive site for nucleophiles. nih.gov The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is notably enhanced compared to the corresponding alkyl halides. nih.gov

The primary electrophilic sites within the alpha-halo ketone moiety are:

The Carbonyl Carbon: Susceptible to nucleophilic addition.

The Alpha-Carbon: The carbon atom bonded to the chlorine, which is activated towards nucleophilic substitution.

| Reactive Site | Type of Reactivity | Driving Factor |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| Alpha-Carbon (C-Cl) | Electrophilic | Inductive effect of the adjacent carbonyl group |

| Imidazole (B134444) Nitrogen (N-3) | Nucleophilic / Basic | Lone pair of electrons on the sp² hybridized nitrogen |

While the alpha-carbon is a major site of reactivity, the carbonyl carbon also behaves as an electrophile. Nucleophiles can attack the carbonyl carbon in a typical addition reaction. This pathway is one of several possibilities when an α-haloketone is treated with a nucleophile. nih.gov The initial addition of a nucleophile to the carbonyl group forms a tetrahedral intermediate. Subsequent elimination can lead to various products, though this pathway often competes with substitution at the alpha-carbon. The specific reaction conditions and the nature of the nucleophile play a crucial role in determining which reaction pathway is favored.

The most characteristic reaction of the alpha-halo ketone moiety in 2-Chloro-1-(1H-imidazol-1-yl)ethanone is the nucleophilic substitution of the chlorine atom. This reaction predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. jove.comjove.com In this process, a nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom (backside attack). libretexts.org As the new bond between the nucleophile and the carbon forms, the carbon-chlorine bond simultaneously breaks. libretexts.org

The SN2 pathway is strongly favored over an SN1 mechanism because the formation of a carbocation at the alpha-position to a carbonyl group is energetically unfavorable. jove.comjove.com The electron-withdrawing nature of the adjacent carbonyl group would destabilize the positive charge of the carbocation. The rate of these SN2 reactions is sensitive to steric hindrance around the alpha-carbon. libretexts.orgchemistrysteps.com For alpha-halo ketones, less basic nucleophiles are generally used to avoid competing side reactions like the formation of enolates. jove.comjove.com The enhanced reactivity in SN2 reactions is also explained by molecular orbital theory, where the interaction between the carbonyl π* orbital and the C-Cl σ* orbital results in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which is more accessible to the nucleophile's Highest Occupied Molecular Orbital (HOMO). chemistrysteps.comyoutube.com

Reactivity of the Imidazole Nitrogen Atomnih.gov

The nucleophilic nitrogen of the imidazole ring can readily react with electrophiles. N-alkylation involves the formation of a new carbon-nitrogen bond, typically by reacting with alkyl halides. nih.govciac.jl.cn This reaction is a fundamental method for synthesizing a wide range of N-substituted imidazole derivatives. beilstein-journals.orgtandfonline.com The regioselectivity of alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions (neutral vs. basic). otago.ac.nz

Similarly, N-acylation occurs when the imidazole nitrogen attacks an acylating agent, such as an acyl chloride or an acid anhydride. google.com This reaction produces N-acyl imidazoles, also known as azolides. nih.gov These compounds are significantly more reactive toward nucleophilic attack than typical amides and are often employed as effective acyl transfer reagents in organic synthesis. nih.govkyoto-u.ac.jpnih.gov The reactivity of N-acyl imidazoles can be tuned by adding substituents to the imidazole ring. kyoto-u.ac.jp

The lone pair of electrons on the basic nitrogen atom makes the imidazole moiety an excellent ligand for coordinating with metal ions. wikipedia.orgresearchgate.net Imidazole acts as a pure sigma-donor ligand and is classified as a hard ligand according to HSAB theory. wikipedia.org It forms stable coordination complexes with a wide array of transition metals, including iron, cobalt, nickel, copper, and zinc. wikipedia.orgacs.org The imidazole ring is a fundamental component in biological systems, most notably in the amino acid histidine, where it plays a crucial role in binding metal cofactors in metalloproteins. wikipedia.org The ability of the imidazole unit in this compound to bind to metals opens up possibilities for its use in coordination chemistry and the development of metal-organic frameworks (MOFs). researchgate.netrsc.org

Formation of Diverse Heterocyclic Derivatives

The dual reactivity of this compound, possessing both a nucleophilic imidazole ring and an electrophilic alpha-halo ketone group, makes it a powerful building block for the synthesis of more complex heterocyclic systems. nih.govwikipedia.org The alpha-halo ketone portion can react with various binucleophiles containing nitrogen, oxygen, or sulfur to construct new five- or six-membered rings. nih.gov

For instance, reacting alpha-halo ketones with compounds like thioamides or thioureas is a well-established method for synthesizing thiazole (B1198619) derivatives. wikipedia.org Similarly, reactions with other appropriate reagents can lead to the formation of fused heterocyclic systems. For example, intramolecular or intermolecular reactions involving both the ketone and the imidazole functionalities can lead to the formation of bicyclic structures like imidazo-1,4-oxazinones. nih.gov The versatility of this compound allows for its use in constructing a wide array of novel heterocyclic structures, which is of significant interest in medicinal chemistry and materials science. nih.govacs.org

Cyclization Reactions Leading to Fused Ring Systems

This compound serves as a key building block for the synthesis of various fused imidazole ring systems. These reactions typically proceed via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

A prominent example is the synthesis of imidazo[1,2-a]pyridines. While specific studies commencing with this compound are not extensively documented, the general reaction mechanism involves the reaction of an α-haloketone with a 2-aminopyridine. The initial step is the N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular condensation between the amino group and the ketone carbonyl, leading to the fused bicyclic system. organic-chemistry.orgresearchgate.net A variety of catalysts, including copper salts, can be employed to facilitate this transformation. organic-chemistry.org

Similarly, the synthesis of imidazo[2,1-b]thiazoles can be achieved through the reaction of this compound with a thiazole derivative containing a primary amino group, such as 2-aminothiazole. The reaction follows a similar pathway of initial N-alkylation and subsequent intramolecular cyclization. nih.govmdpi.com The reaction conditions for these types of cyclizations can vary, often involving refluxing in a suitable solvent like ethanol. nih.gov

The following table summarizes representative conditions for the synthesis of fused imidazole systems from analogous α-haloketones.

Table 1: Representative Conditions for Fused Imidazole Synthesis

| Starting α-Haloketone | Nucleophile | Fused System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl bromopyruvate | Thiourea | Imidazo[2,1-b]thiazole derivative | Ethanol, reflux, 4h | Not specified | nih.gov |

| Phenacyl bromides | Ethyl-2-aminothiazole-4-carboxylate | Imidazo[2,1-b]thiazole derivative | Ethanol, reflux | Not specified | nih.gov |

| 2-Bromoacetophenone | 2-Aminopyrimidine | Imidazo[1,2-a]pyridine derivative | Not specified | Not specified | nih.gov |

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines)

The carbonyl group of this compound is susceptible to nucleophilic attack by nitrogen-containing compounds such as hydrazines and amines. These condensation reactions typically result in the formation of imine or hydrazone derivatives, which can be important intermediates for the synthesis of other compounds.

Condensation with primary amines leads to the formation of Schiff bases (imines). libretexts.orgnih.gov These reactions are also typically acid-catalyzed. The resulting imine can then undergo further transformations. Secondary amines can also react, though the initial adduct may not be able to dehydrate to a stable imine in the same manner. researchgate.net

The table below illustrates the types of products formed from the condensation of analogous carbonyl compounds with nitrogen nucleophiles.

Table 2: Products of Condensation Reactions with Nitrogen Nucleophiles

| Carbonyl Compound | Nitrogen Nucleophile | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Primary Amines | Imine (Schiff Base) | libretexts.org |

| o-Fluorobenzaldehydes | Hydrazine (B178648) | Indazole | nih.gov |

| Carbonyl Imidazole Intermediates | Primary Amines | Amides/Carbamates | nih.gov |

1,3-Dipolar Cycloaddition Pathways

While less common for this specific substrate, the imidazole moiety in derivatives of this compound could potentially participate in 1,3-dipolar cycloaddition reactions. This would typically involve the formation of an imidazolium (B1220033) ylide, which then acts as the 1,3-dipole.

For instance, N-alkylation of an imidazole derivative with an alkene-containing bromomethyl ketone can lead to the formation of a 4,5-dihydroimidazolium ion. Treatment of this intermediate with a base can generate an azomethine ylide, which can then undergo an intramolecular 1,3-dipolar cycloaddition with the tethered alkene to form complex polycyclic systems. rsc.orgnih.govsgitolab.com The success and regioselectivity of such cycloadditions are governed by frontier molecular orbital interactions between the dipole and the dipolarophile. frontiersin.org

The generation of the ylide is a critical step. The presence of the chloroacetyl group in this compound provides a handle for generating such reactive intermediates through quaternization of the imidazole nitrogen followed by deprotonation of the adjacent methylene (B1212753) group. However, specific examples of this pathway originating from this compound are not well-documented in the literature. The following table provides a general overview of 1,3-dipolar cycloaddition reactions involving related systems.

Table 3: General Overview of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | Reference |

|---|---|---|---|

| Azomethine Ylide | Alkenes/Alkynes | Pyrrolidine derivatives | nih.gov |

| Dihydroimidazolium Ylide | Intramolecular Alkene | Pyrrolo[1,2,3-de]quinoxalines | rsc.org |

| Carbonyl Ylide | Alkenes/Alkynes | Oxazolidine derivatives | nih.gov |

Reaction Kinetics and Thermodynamic Considerations

For condensation reactions, the rate-determining step is often the nucleophilic attack of the amine or hydrazine on the carbonyl carbon. As mentioned, these reactions are generally acid-catalyzed. The equilibrium of the reaction can be shifted towards the product by removing water, a byproduct of the condensation. The thermodynamic stability of the resulting imine or hydrazone will depend on the nature of the substituents.

Advanced Spectroscopic and Crystallographic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of nuclei such as ¹H and ¹³C.

Multi-Dimensional NMR Techniques for Proton and Carbon Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, complex molecules often exhibit signal overlap that complicates unambiguous assignments. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities by revealing correlations between different nuclei.

For 2-Chloro-1-(1H-imidazol-1-yl)ethanone, the ¹H NMR spectrum would show signals for the three protons on the imidazole (B134444) ring and the two protons of the chloromethyl group. The ¹³C NMR spectrum would display peaks for the five carbon atoms. A definitive assignment of these signals is achieved as follows:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In this molecule, COSY would show correlations between the adjacent protons on the imidazole ring, helping to distinguish them.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the imidazole proton signals to their corresponding imidazole carbon signals (C2, C4, C5) and the methylene (B1212753) (CH₂) protons to their carbon.

The expected chemical shifts, based on related structures, are summarized in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | ~7.8-8.2 | C2 (~138) | C4, C5 |

| H4 | ~7.2-7.5 | C4 (~130) | C2, C5, C=O |

| H5 | ~7.0-7.3 | C5 (~118) | C2, C4, C=O |

| CH₂ | ~4.5-5.0 | CH₂ (~45) | C=O, C4, C5 |

| C=O | - | C=O (~165) | - |

Elucidation of Tautomeric Forms and Dynamic Exchange Processes

The imidazole ring can exist in two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms. In unsubstituted imidazole, this exchange is rapid, resulting in averaged signals where the C4 and C5 carbons (and their attached protons) are chemically equivalent.

However, in N-substituted imidazoles like this compound, the N1 position is blocked by the chloroacetyl group, preventing this specific tautomerism. Therefore, the C4 and C5 positions are chemically distinct, giving rise to separate signals in the NMR spectra.

Dynamic NMR studies could, however, investigate restricted rotation around the N1-C(carbonyl) bond. At lower temperatures, the rotation might slow down enough to potentially show distinct conformations on the NMR timescale, leading to broadening or splitting of the signals for the imidazole ring protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. The key vibrational modes for this compound are assigned based on characteristic group frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

| C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) | A very strong and characteristic band for the ketone carbonyl group. |

| C=N/C=C Stretch | 1450-1600 (Medium) | 1450-1600 (Strong) | Stretching vibrations of the imidazole ring. |

| C-H Stretch (Aromatic) | 3100-3150 (Medium-Weak) | 3100-3150 (Strong) | Stretching of the C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2900-3000 (Medium-Weak) | 2900-3000 (Medium) | Stretching of the C-H bonds of the methylene (CH₂) group. |

| C-N Stretch | 1250-1350 (Medium) | 1250-1350 (Medium) | Stretching of the C-N bonds within the imidazole ring and to the carbonyl group. |

| C-Cl Stretch | 650-800 (Strong) | 650-800 (Strong) | Stretching vibration of the carbon-chlorine bond. |

The carbonyl (C=O) stretch is typically one of the most intense absorptions in the IR spectrum, making it a readily identifiable feature. In contrast, the C=C and C=N ring stretches are often more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For this compound, the molecular formula is C₅H₅ClN₂O. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm this formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Monoisotopic Mass (for ³⁵Cl) | 144.0090 Da |

| Monoisotopic Mass (for ³⁷Cl) | 146.0061 Da |

| Average Molecular Weight | 144.56 g/mol |

HRMS analysis would confirm the calculated exact mass, providing unambiguous evidence for the elemental composition of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for the title compound itself is not publicly available, analysis of the closely related compound 1-(1H-Imidazol-1-yl)ethanone (which lacks the chlorine atom) provides significant insight into the expected solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of a molecule are determined through X-ray diffraction. Based on the crystal structure of the analogue 1-(1H-Imidazol-1-yl)ethanone, the key bond lengths, angles, and dihedral angles can be examined.

Selected Bond Lengths and Angles (from analogue 1-(1H-Imidazol-1-yl)ethanone)

| Bond/Angle | Value (Å or °) |

| N1–C4 (carbonyl) | 1.396(1) Å |

| C4–O1 (carbonyl) | 1.215(1) Å |

| N1–C1 | 1.378(1) Å |

| N1–C3 | 1.373(1) Å |

| C3–N1–C4 | 124.93(8)° |

| O1–C4–N1 | 120.50(9)° |

| O1–C4–C5 | 125.24(9)° |

Dihedral Angles (from analogue 1-(1H-Imidazol-1-yl)ethanone)

| Atoms | Angle (°) | Description |

| C3–N1–C4–O1 | 1.18(14) | Shows the near-planarity between the ring and the carbonyl group. |

| C1–N1–C4–O1 | 178.83(9) | Confirms the trans-like orientation of the C1-N1 and C4=O1 bonds. |

These values from a closely related structure provide a reliable model for the expected geometry of this compound. The key feature is the planarity indicated by the small dihedral angles between the imidazole ring and the acetyl group, which is a common feature in N-acylimidazoles.

Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular architecture of crystalline this compound is predominantly dictated by a network of weak intermolecular hydrogen bonds. While specific crystallographic data for this compound is not extensively reported, analysis of closely related structures, such as 1-(1H-imidazol-1-yl)ethanone and various substituted imidazolylethanone derivatives, provides significant insights into the probable hydrogen bonding interactions and crystal packing motifs.

The primary hydrogen bond donors in the this compound molecule are the aromatic C-H groups of the imidazole ring and the aliphatic C-H group of the chloromethyl moiety. The potential hydrogen bond acceptors are the oxygen atom of the carbonyl group, the sp²-hybridized nitrogen atom of the imidazole ring, and the chlorine atom.

Based on analogous structures, the most probable hydrogen bonding interactions are of the C—H···O and C—H···N type. ptfarm.pl For instance, in the crystal structure of 1-(1H-imidazol-1-yl)ethanone, molecules are linked by these interactions to form a sheet-like structure. ptfarm.pl Similarly, in 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, intermolecular C—H···N hydrogen bonds result in a stacked arrangement of molecules. researchgate.net

The formation of these hydrogen bonds leads to specific and recurring patterns known as supramolecular synthons. Common motifs observed in related acylimidazole derivatives include the formation of chains and dimers. For example, studies on pyrrol-2-yl chloromethyl ketones, which share structural similarities, reveal the formation of infinite chains stabilized by N-H···O and C-H···O interactions. researchgate.net

A summary of expected hydrogen bond parameters, extrapolated from similar structures, is presented in the interactive table below.

| Donor | Acceptor | Distance (Å) (Typical Range) | Angle (°) (Typical Range) | Resulting Motif |

| C-H (imidazole) | O (carbonyl) | 2.2 - 2.8 | 120 - 170 | Chain / Dimer |

| C-H (imidazole) | N (imidazole) | 2.3 - 2.9 | 130 - 175 | Sheet / Stack |

| C-H (CH₂Cl) | O (carbonyl) | 2.3 - 2.9 | 120 - 160 | Network |

| C-H (CH₂Cl) | N (imidazole) | 2.4 - 3.0 | 130 - 170 | Network |

| C-H (imidazole) | Cl | 2.7 - 3.2 | 110 - 160 | Network |

These interactions collectively contribute to the thermodynamic stability of the crystal and influence its physical properties, such as melting point and solubility.

Chiral Resolution and Stereochemical Analysis of Enantiomers

The this compound molecule does not possess a chiral center. The carbon atom of the chloromethyl group is bonded to two hydrogen atoms, a chlorine atom, and the carbonyl group, and therefore is not a stereocenter. Similarly, no other atom in the molecule fulfills the requirements for chirality. As an achiral molecule, it does not exist as enantiomers, and therefore, the concepts of chiral resolution and stereochemical analysis of enantiomers are not applicable to this compound.

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-1-(1H-imidazol-1-yl)ethanone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or cc-pVDZ, offer a detailed understanding of its molecular characteristics. nanobioletters.comresearchgate.netnih.gov

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this analysis predicts specific bond lengths, bond angles, and dihedral angles. The optimized geometry indicates a nearly planar structure for the imidazole (B134444) ring, a common feature for such heterocyclic systems. researchgate.net

Vibrational frequency analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated harmonic vibrational frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov These calculations help assign specific vibrational modes to the observed spectral bands, identifying characteristic vibrations such as C=O stretching, C-Cl stretching, and various motions of the imidazole ring.

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Length | N1-C(ethanone) | ~1.45 Å |

| Bond Angle | O=C-N1 | ~120.5° |

| Bond Angle | Cl-C-C=O | ~111.0° |

| Dihedral Angle | C(ring)-N1-C(ethanone)=O | ~178.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acadpubl.eumalayajournal.org

For molecules containing an imidazole ring, the HOMO is often localized on the electron-rich imidazole system, while the LUMO may be distributed over other parts of the molecule, such as the carbonyl group. acadpubl.euymerdigital.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is used to predict sites for electrophilic and nucleophilic attack. malayajournal.orgscirp.org In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. malayajournal.orglibretexts.org For this compound, the most negative potential (red) is expected around the carbonyl oxygen atom and the N3 atom of the imidazole ring, indicating these are the primary sites for electrophilic interaction. Positive potentials (blue) are likely found around the hydrogen atoms of the imidazole ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.eduwisc.edu It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions and greater molecular stability. nih.govacadpubl.eu

In this compound, significant interactions would include delocalization of lone pair electrons from the nitrogen and oxygen atoms into anti-bonding orbitals (n→π* or n→σ). For instance, the lone pair on the imidazole N3 atom can delocalize into the π anti-bonding orbitals of the ring, contributing to its aromatic stability.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N3 | π(C4-C5) | ~25.5 | Intramolecular Hyperconjugation |

| LP(2) O8 | σ(N1-C7) | ~18.2 | Intramolecular Hyperconjugation |

| π(C4-C5) | π*(N1-C2) | ~15.7 | π-Delocalization |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) and large dipole moments can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics. nih.gov Theoretical calculations can predict NLO behavior by determining the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). ymerdigital.commalayajournal.org A large β₀ value, often compared to that of a standard material like urea, indicates a strong NLO response. malayajournal.org The presence of the electron-donating imidazole ring and the electron-withdrawing chloroethanone group in this compound suggests potential for NLO activity.

Table 4: Calculated Non-Linear Optical (NLO) Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~8.5 x 10-24 esu |

| First Hyperpolarizability (β₀) | ~6.8 x 10-30 esu |

Molecular Docking Studies of Compound-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. However, no specific molecular docking studies for this compound have been found in the available scientific literature.

Elucidation of Ligand-Protein Binding Modes

The elucidation of ligand-protein binding modes involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This level of detail is essential for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding affinity and selectivity. Without specific docking studies, the binding modes of this compound with any protein target remain uncharacterized.

Energy Minimization and Scoring Function Applications

Following the initial docking, energy minimization is performed to refine the geometry of the ligand-protein complex and to obtain a more accurate prediction of the binding conformation. Scoring functions are then used to estimate the binding affinity, which helps in ranking different ligands or different binding poses of the same ligand. The application of these computational tools is integral to modern drug design. Regrettably, no published research detailing the use of energy minimization or specific scoring functions for this compound could be located.

Applications As a Versatile Synthetic Precursor in Advanced Chemical Research

Synthesis of Complex Imidazole-Containing Heterocycles

2-Chloro-1-(1H-imidazol-1-yl)ethanone serves as a foundational building block for the synthesis of a multitude of complex heterocyclic structures that incorporate an imidazole (B134444) ring. The reactivity of the α-chloro ketone moiety allows for facile nucleophilic substitution reactions, while the imidazole ring itself can be further functionalized, leading to the construction of diverse and intricate molecular architectures. evitachem.comresearchgate.net

The synthesis of various azole-containing compounds, which are of significant interest in chemical biology, often utilizes this compound as a key intermediate. For instance, it is a precursor in the synthesis of antifungal agents. The imidazole moiety is a critical component of many antifungal drugs, and this compound provides a convenient starting point for the elaboration of more complex structures with antifungal properties. researchgate.netacs.org Research has demonstrated the synthesis of various imidazole derivatives with potential therapeutic applications, highlighting the importance of this precursor in medicinal chemistry. researchgate.net

| Target Azole Derivative Class | Synthetic Strategy | Relevance to Chemical Biology |

| Antifungal Agents | Reaction with various nucleophiles to displace the chloride, followed by further functionalization. | Development of new therapeutic agents to combat fungal infections. |

| Enzyme Inhibitors | Modification of the core structure to interact with the active sites of specific enzymes. | Probing enzyme function and developing potential drugs for various diseases. |

While direct and extensive examples of integrating this compound into complex polycyclic frameworks are not widely documented, its chemical properties make it a suitable candidate for such synthetic strategies. The construction of fused imidazole rings is a known synthetic route, and this precursor could potentially be utilized in multi-step syntheses to generate polycyclic aromatic compounds containing an imidazole core. nih.govorganic-chemistry.org The general methodologies for creating fused heterocyclic systems often involve the cyclization of appropriately substituted precursors, a role that derivatives of this compound could fulfill. nih.gov

The generation of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery. The reactivity of this compound makes it an ideal scaffold for combinatorial chemistry approaches. By reacting this precursor with a diverse range of nucleophiles, a large library of compounds with a common imidazole core but varied peripheral functionality can be rapidly synthesized. This allows for the efficient exploration of chemical space in the search for new bioactive molecules. rsc.org

| Library Generation Approach | Key Reaction | Potential Applications |

| Parallel Synthesis | Nucleophilic substitution of the chloride with a variety of amines, thiols, or other nucleophiles. | Drug discovery, chemical genetics, and materials science. |

| Scaffold Decoration | Further modification of the imidazole ring or the side chain after the initial substitution reaction. | Optimization of lead compounds and structure-activity relationship studies. |

Role in the Synthesis of Functional Materials and Advanced Scaffolds

The application of this compound in the synthesis of functional materials such as polymers, or advanced scaffolds like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is not extensively reported in the scientific literature. While imidazole derivatives are used in the construction of such materials, the direct use of this specific precursor is not a common strategy. mdpi.commdpi.com However, its bifunctional nature suggests potential for its incorporation into polymeric structures or as a building block for more complex scaffolds. nih.gov

Design and Synthesis of Mechanistic Probes for Biological Systems

This compound and its derivatives have been utilized in the design and synthesis of mechanistic probes, particularly enzyme inhibitors, for studying biological systems. The imidazole core is a feature of many molecules that interact with biological targets. By modifying the structure of derivatives of this precursor, researchers can create potent and selective inhibitors for enzymes such as cyclooxygenases (COX), carbonic anhydrases, and various kinases. nih.govmdpi.comnih.gov These inhibitors can be used as chemical tools to investigate the roles of these enzymes in cellular processes and disease states.

| Enzyme Target | Design Strategy | Application as Mechanistic Probe |

| Cyclooxygenase (COX) | Synthesis of diarylimidazole derivatives. nih.gov | Investigating the role of COX enzymes in inflammation and pain pathways. |

| Carbonic Anhydrase | Incorporation of sulfonamide groups onto an imidazole scaffold. | Studying the physiological functions of different carbonic anhydrase isoforms. |

| Transforming growth factor β-activated kinase 1 (TAK1) | Development of 2,4-1H-imidazole carboxamides. nih.gov | Elucidating the role of TAK1 in inflammatory and immune responses. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The conventional synthesis of 2-Chloro-1-(1H-imidazol-1-yl)ethanone typically involves the N-acylation of imidazole (B134444) with chloroacetyl chloride in a polar aprotic solvent. This reaction proceeds via an SN2-type mechanism where the imidazole nitrogen attacks the carbonyl carbon of the chloroacetyl chloride. While effective, future research is geared towards developing more sustainable and efficient synthetic routes.

Sustainable Methodologies: Green chemistry principles are increasingly being integrated into synthetic protocols. For imidazole derivatives, techniques such as microwave-assisted and ultrasound-assisted synthesis have shown promise in reducing reaction times and improving yields. academie-sciences.frresearchgate.net The use of microwaves, in particular, has been highlighted as an environmentally friendly method for constructing benzimidazole (B57391) derivatives. researchgate.net Future work could focus on adapting these energy-efficient techniques for the large-scale production of this compound.

| Synthesis Technique | Potential Advantage | Relevance to this compound |

| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields | Application as a green chemistry approach to accelerate the N-acylation of imidazole. researchgate.net |

| Ultrasonication | Enhanced mass transfer, increased reaction rates | Potential for improving the efficiency of the reaction between imidazole and chloroacetyl chloride. academie-sciences.fr |

| Novel Catalysis | Use of moisture-stable catalysts, improved selectivity | Development of catalysts that do not require stringent anhydrous conditions, simplifying the synthesis. kyoto-u.ac.jp |

| Flow Chemistry | Precise control over reaction parameters, improved safety | Implementation for continuous, large-scale, and safe production. |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the precise mechanism of the formation of this compound is crucial for optimizing its synthesis and controlling its reactivity. The N-acylation of imidazole proceeds through a reactive N-acylimidazole intermediate. nih.gov While kinetic studies have provided insights into reaction rates and thermodynamic parameters, advanced spectroscopic techniques can offer a much deeper understanding of the transient species involved. nih.govresearchgate.net

Time-resolved spectroscopy is a powerful tool for studying dynamic processes in chemical reactions on timescales ranging from nanoseconds to femtoseconds. wikipedia.orgresearchgate.net Techniques like laser flash photolysis can be used to generate and observe short-lived intermediates, such as triplet states or radicals, by monitoring their transient absorption spectra. academie-sciences.fr For instance, a time-resolved study on imidazole-2-carboxaldehyde successfully characterized its triplet state and measured its quenching rate coefficients, demonstrating the feasibility of applying such methods to imidazole compounds. academie-sciences.fr

Future research could employ time-resolved infrared (TR-IR) spectroscopy to directly observe the vibrational modes of the transition states and intermediates during the acylation reaction. byopera.com This would provide invaluable data on bond formation and cleavage, the structure of the N-acylimidazolium intermediate, and the influence of solvents and catalysts on the reaction pathway at a molecular level.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. wikipedia.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. For the synthesis involving this compound, AI and ML can be applied in several ways.

Reaction Yield and Selectivity Prediction: ML models can predict the yield and selectivity of a given reaction under various conditions (e.g., temperature, solvent, catalyst). hw.ac.uknih.gov By analyzing factors such as the steric and electronic properties of reactants, these models can guide chemists toward the optimal conditions for synthesizing the target compound or its derivatives, thereby reducing the need for extensive empirical experimentation. hw.ac.uknih.gov

Novel Route Discovery: Computer-aided synthesis planning (CASP) programs use AI to propose novel retrosynthetic pathways for target molecules. byopera.com Integrating these tools could help discover alternative, more efficient, or more sustainable routes to this compound and its subsequent products. These platforms can streamline the process of synthesizing new pharmaceutical chemicals by evaluating potential reaction failures and successes in silico before they are attempted in the lab. byopera.comnih.gov

| AI/ML Application | Description | Potential Impact on Synthesis |

| Yield Prediction | Algorithms trained on reaction data to forecast the percentage yield. | Reduces experimental effort by identifying high-yield conditions. wikipedia.org |

| Selectivity Modeling | Predicts the major product by analyzing steric and orbital factors. | Streamlines synthesis of complex derivatives by anticipating reaction outcomes. hw.ac.uknih.gov |

| Retrosynthesis Planning | AI suggests novel synthetic routes to a target molecule. | Accelerates discovery of more efficient or sustainable pathways. byopera.com |

| Condition Optimization | ML models recommend optimal solvents, catalysts, and temperatures. | Minimizes resource use and maximizes reaction performance. byopera.com |

Development of Structure-Activity Relationship (SAR) Studies for Molecular Design

This compound is a key intermediate used to synthesize a wide array of more complex molecules with potential biological activity. kyoto-u.ac.jp The development of Structure-Activity Relationship (SAR) studies is essential for rationally designing novel derivatives with enhanced therapeutic properties. SAR studies correlate specific structural features of a molecule with its biological effect.

For imidazole-based compounds, SAR studies have shown that substitutions at various positions on the imidazole and associated rings are critical for pharmacological activity. researchgate.netresearchgate.net For example, in the design of antimicrobial agents, the presence of electron-withdrawing groups like halogens or nitro groups can significantly influence antibacterial effects. researchgate.net The chlorine atom in this compound is a reactive handle that allows for the introduction of diverse functionalities, making it an excellent scaffold for building libraries of compounds for SAR studies. organic-chemistry.org Future research will focus on systematically modifying derivatives of this compound and evaluating their biological activities to build comprehensive SAR models for various therapeutic targets, such as antifungal or anticancer agents. researchgate.net

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools for designing novel molecules with specific, tailored properties before they are synthesized. This in silico approach accelerates the drug discovery process by prioritizing compounds that are most likely to be effective.

Fragment-Based and Structure-Based Design: Using the structure of this compound as a core fragment, computational methods like Fragment-Based Drug Design (FBDD) can be used to design new derivatives. researchgate.net For instance, a novel series of imidazole-based derivatives were designed using FBDD as potent inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. researchgate.net

Molecular Docking and Simulation: Molecular docking simulations can predict how a designed molecule will bind to a specific biological target, such as an enzyme's active site. This allows for the rational design of derivatives with improved binding affinity and selectivity. For example, tri-aryl imidazole derivatives have been designed and computationally evaluated as selective inhibitors of carbonic anhydrase IX and XII. asianpubs.org Density Functional Theory (DFT) analysis is another computational tool used to optimize molecular structures and understand their electronic properties, aiding in the design of more stable and reactive compounds. academie-sciences.fr

| Computational Technique | Application in Derivative Design | Example |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Designing selective enzyme inhibitors based on imidazole scaffolds. asianpubs.org |

| FBDD | Uses small molecular fragments to build up potent ligands. | Designing novel EGFR inhibitors for anticancer therapy. researchgate.net |

| DFT Analysis | Optimizes molecular geometry and calculates electronic properties. | Correlating the structures of synthesized imidazole hybrids with their properties. academie-sciences.fr |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex. |

Potential for Material Science and Optoelectronic Applications

Beyond its role in medicinal chemistry, the imidazole scaffold is of growing interest in material science and optoelectronics due to its unique electronic and photophysical properties. Derivatives of imidazole have been explored for applications as fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials.

Fluorescent Sensors: The imidazole ring system can be incorporated into molecules designed to act as fluorescent sensors for detecting specific ions or molecules. For example, certain di-substituted imidazoles have been developed as fluorescence sensors for the detection of ferric ions (Fe³⁺). academie-sciences.fr This capability stems from the ability of the imidazole nitrogen atoms to coordinate with metal ions, leading to a change in the molecule's fluorescence properties.

Optoelectronic Materials: Imidazole derivatives, particularly 2-(1H-imidazol-2-yl)phenols and their metal complexes, have been studied for their fluorescent properties. Coordination with metal ions like Zinc(II) can lead to either an enhancement or quenching of fluorescence emission. These compounds can exhibit large Stokes shifts, a desirable property for optoelectronic applications as it reduces signal interference. Future research could focus on synthesizing novel derivatives of this compound and exploring their coordination with various metals to create new materials with tailored photophysical properties for use in OLEDs or other light-emitting devices.

Q & A

How can researchers optimize the synthesis of 2-Chloro-1-(1H-imidazol-1-yl)ethanone to improve yield and purity?

Level: Basic

Answer:

The synthesis involves reacting chloroacetyl chloride with 1H-imidazole derivatives under basic conditions. Key parameters include:

- Catalyst : Anhydrous K₂CO₃ deprotonates imidazole, enhancing nucleophilicity .

- Solvent/Temperature : Reflux in dioxane (80–100°C) for 6–16 hours ensures completion .

- Workup : Quenching in ice water and recrystallization from ethanol improves purity .

Comparative Synthesis Conditions:

| Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 16 | 80 | K₂CO₃ | 75 | |

| 6 | 100 | K₂CO₃ | 82 |

What spectroscopic techniques are effective for characterizing this compound?

Level: Basic

Answer:

Critical techniques include:

IR Spectroscopy :

- C=O stretch at ~1649 cm⁻¹ and C-Cl stretch near 700 cm⁻¹ .

¹H NMR :

- δ 4.1 ppm (s, 2H, CH₂Cl) and δ 7.0–8.1 ppm (m, imidazole protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.